molecular formula C7H10FNO3S2 B14322006 3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide CAS No. 111283-85-3

3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide

Cat. No.: B14322006
CAS No.: 111283-85-3
M. Wt: 239.3 g/mol
InChI Key: LJRHVKUVXRZWFD-UHFFFAOYSA-N
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Description

3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its stability and aromaticity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-sulfonamide with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. Additionally, the fluoroethoxy group can enhance the compound’s binding affinity to target proteins, increasing its potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonylurea: Similar structure but with a sulfonylurea group instead of a sulfonamide group.

    3-[(2-Fluoroethoxy)methyl]thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

Uniqueness

3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide is unique due to the presence of both the fluoroethoxy and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

CAS No.

111283-85-3

Molecular Formula

C7H10FNO3S2

Molecular Weight

239.3 g/mol

IUPAC Name

3-(2-fluoroethoxymethyl)thiophene-2-sulfonamide

InChI

InChI=1S/C7H10FNO3S2/c8-2-3-12-5-6-1-4-13-7(6)14(9,10)11/h1,4H,2-3,5H2,(H2,9,10,11)

InChI Key

LJRHVKUVXRZWFD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1COCCF)S(=O)(=O)N

Origin of Product

United States

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